N-(2-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine
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Overview
Description
N-(2-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring attached to a 2-methylphenyl group, making it a unique structure with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 2-methylphenylamine with a suitable pyrrolidine derivative under controlled conditions. One common method is the reductive amination of 2-methylphenylamine with a pyrrolidine-2-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation products: Various hydroxylated and carboxylated derivatives.
Reduction products: Reduced pyrrolidine derivatives.
Substitution products: Alkylated and amino-substituted pyrrolidines.
Scientific Research Applications
N-(2-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-methylphenyl)propanamide
Prilocaine
Crotamiton
Uniqueness: N-(2-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine stands out due to its unique pyrrolidine structure, which offers distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C11H14N2/c1-9-5-2-3-6-10(9)13-11-7-4-8-12-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
InChI Key |
PYBHARBPGDFRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NCCC2 |
Origin of Product |
United States |
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